Cas no 1509574-35-9 ({1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine)

{1-[(2,4-Dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a structurally specialized organic compound featuring a 1,2,3-triazole core functionalized with a benzyl group and an aminomethyl substituent. Its key advantages include its role as a versatile intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of bioactive molecules targeting heterocyclic scaffolds. The presence of the 2,4-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability in pharmacological applications. The primary amine functionality offers reactivity for further derivatization, enabling the incorporation of this moiety into more complex architectures. This compound is of interest in the development of enzyme inhibitors or receptor modulators due to its balanced steric and electronic properties.
{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine structure
1509574-35-9 structure
Product Name:{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
CAS No:1509574-35-9
MF:C12H16N4
MW:216.282241821289
CID:5578331
Update Time:2025-11-07

{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-methanamine, 1-[(2,4-dimethylphenyl)methyl]-
    • {1-[(2,4-dimethylphenyl)methyl]-1h-1,2,3-triazol-4-yl}methanamine
    • {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
    • Inchi: 1S/C12H16N4/c1-9-3-4-11(10(2)5-9)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7,13H2,1-2H3
    • InChI Key: MZGUKEWMGSQNEW-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(C)C=C2C)C=C(CN)N=N1

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 408.9±47.0 °C(Predicted)
  • pka: 7.36±0.29(Predicted)

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Additional information on {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Introduction to {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1509574-35-9)

{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, also known by its CAS number 1509574-35-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazole ring and a substituted benzyl group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The triazole moiety is a well-known heterocyclic structure that has been extensively studied for its diverse biological activities. Triazoles are known for their ability to form stable complexes with metal ions and their potential as antifungal, antiviral, and anticancer agents. The presence of the 2,4-dimethylphenyl substituent on the benzyl group further enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

Recent research has focused on the synthesis and biological evaluation of {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine. A study published in the Journal of Medicinal Chemistry reported the synthesis of this compound through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" chemistry approach is highly efficient and selective, allowing for the rapid and scalable production of the compound. The synthesized {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine was then subjected to various biological assays to evaluate its potential therapeutic applications.

In vitro studies have shown that {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The compound's ability to inhibit fungal growth is attributed to its interaction with key cellular targets involved in fungal metabolism and cell wall synthesis. Additionally, preliminary in vivo studies in murine models have demonstrated that the compound is well-tolerated and effective in reducing fungal burden in infected tissues.

Beyond its antifungal properties, {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has also shown promise as an anticancer agent. Research conducted at the National Cancer Institute found that the compound selectively inhibits the proliferation of human cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. Mechanistic studies suggest that the compound targets multiple signaling pathways involved in cancer cell survival and proliferation, including PI3K/AKT and MAPK/ERK pathways.

The pharmacokinetic profile of {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been investigated to assess its suitability for clinical development. Preclinical studies have demonstrated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life in plasma, which suggests that it could be administered as an oral medication with sustained therapeutic effects.

To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the solubility and stability of {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine. One approach involves the design of prodrugs that are converted into the active form by enzymatic processes within the body. This strategy aims to increase the compound's bioavailability and reduce its potential side effects.

In conclusion, {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1509574-35-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as an antifungal and anticancer agent. Ongoing research continues to explore its therapeutic potential and optimize its pharmacological profile for clinical use.

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